molecular formula C4H10N2O3 B13886124 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide

2-(aminooxy)-N-(2-hydroxyethyl)Acetamide

Cat. No.: B13886124
M. Wt: 134.13 g/mol
InChI Key: CHDZZNLMBQAQJH-UHFFFAOYSA-N
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Description

2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is a chemical compound with the molecular formula C4H10N2O3 It is characterized by the presence of an aminooxy group and a hydroxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide typically involves the reaction of hydroxylamine with an appropriate acetamide derivative. One common method is the reaction of hydroxylamine hydrochloride with N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-N-(2-hydroxyethyl)Acetamide can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(aminooxy)-N-(2-hydroxyethyl)Acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the acetamide group.

    Hydroxyethyl imidazolines: Contains a hydroxyethyl group but has a different core structure.

Uniqueness

2-(aminooxy)-N-(2-hydroxyethyl)Acetamide is unique due to the presence of both an aminooxy group and a hydroxyethyl group attached to an acetamide backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

2-aminooxy-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C4H10N2O3/c5-9-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8)

InChI Key

CHDZZNLMBQAQJH-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)CON

Origin of Product

United States

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